molecular formula C₄₀H₇₉NO₃ B1140424 N-docosanoylsphingosine CAS No. 869501-30-4

N-docosanoylsphingosine

Cat. No. B1140424
M. Wt: 622.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-docosanoylsphingosine and related compounds often involves the formation of amide bonds between fatty acids and sphingosine or its analogs. For example, the synthesis and chromatographic properties of a related compound, N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have been described, showcasing its utility as a stationary phase in chromatography due to its stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).

Scientific Research Applications

  • Antiviral Activity : N-docosanoylsphingosine has shown effectiveness against lipid-enveloped viruses, particularly herpes simplex viruses (HSV). It inhibits the fusion of the HSV envelope with the plasma membrane, thereby blocking the virus's entry into cells (Pope et al., 1998).

  • Biosynthesis of Cerebrosides : This compound plays a role in the biosynthesis of cerebrosides from ceramides. The transformation of N-docosanoylsphingosine into cerebroside, a process critical for brain health, has been demonstrated (Hammarström & Samuelsson, 1970).

  • Antibacterial Properties : Certain sphingosines, including N-docosanoylsphingosine, have been isolated from natural sources like Pseudopterogorgia australiensis and shown to possess moderate antibacterial activity (Krishna et al., 2004).

  • Synergistic Inhibition of Herpesvirus Replication : In combination with antiviral nucleoside analogs, N-docosanoylsphingosine can synergistically enhance the inhibition of herpesvirus replication, indicating its potential for combination therapy in viral infections (Marcelletti, 2002).

  • Metabolic Significance in Diabetes and Insulin Resistance : N-docosanoylsphingosine levels have been associated with insulin resistance and diabetes. A study developed a sensitive assay for determining its levels in human plasma, highlighting its significance in metabolic studies (Jiang et al., 2013).

  • Neuroprotection in Alzheimer's Disease : N-docosanoylsphingosine-derived neuroprotectin D1 has been found to be decreased in the hippocampal area of Alzheimer's disease patients. Understanding its signaling mechanisms can contribute to managing neurodegenerative diseases (Asatryan & Bazan, 2017).

Safety And Hazards

The specific safety and hazards associated with N-docosanoylsphingosine are not detailed in the search results.


Future Directions

The specific future directions for research on N-docosanoylsphingosine are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-docosanoylsphingosine

CAS RN

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
8
Citations
KK Saraf, A Kumaresan, M Dasgupta… - Molecular …, 2020 - Wiley Online Library
The objective of the study was to identify the fertility‐associated metabolites in bovine spermatozoa using liquid chromatography‐mass spectrometry (LC‐MS). Six Holstein Friesian …
Number of citations: 30 onlinelibrary.wiley.com
Y Zhao, H Xu, Z Tian, X Wang, L Xu, K Li, X Gao, D Fan… - Clinical Nutrition, 2021 - Elsevier
Background & aims Plasma ceramides have been identified as novel risk factors for metabolic and cardiovascular diseases. We aimed to evaluate the effects of dietary anthocyanins on …
Number of citations: 17 www.sciencedirect.com
C Garcia, L Anto, CN Blesso - Nutrients, 2022 - mdpi.com
In the United States, over three million adults suffer from inflammatory bowel disease (IBD). The gut microbiome, host immune response, and nutrient-microbial interactions are known to …
Number of citations: 2 www.mdpi.com
C Garcia, L Anto, CN Blesso - 2022 - academia.edu
In the United States, over three million adults suffer from inflammatory bowel disease (IBD). The gut microbiome, host immune response, and nutrient-microbial interactions are known to …
Number of citations: 0 www.academia.edu
JL Sanclemente - 2020 - rex.libraries.wsu.edu
Objective: 1) To describe the changes that occur in foal lipidomics as a result of aging (birth to 8 weeks) and 2) To compare these results with those observed after experimental infection …
Number of citations: 2 rex.libraries.wsu.edu
P Tai, M Golding, H Singh, D Everett - Food Reviews International, 2023 - Taylor & Francis
… Ileostomy patients who consumed pure milk SM incorporated into skim milk had significantly higher amounts of PSM, N-docosanoylsphingosine-1-phosphocholine (C22-SM), and N-(…
Number of citations: 0 www.tandfonline.com
P Tai - 2022 - mro.massey.ac.nz
The milk fat globule membrane (MFGM) is a trilayer phospholipid and protein interface that separates the triacylglycerides from the serum phase. Consumption of MFGM phospholipids …
Number of citations: 3 mro.massey.ac.nz
CV Viswanathan - Journal of Chromatography A, 1974 - Elsevier
The review discusses, in brief, the methodology involved in the coupled gas chromatography—mass spectrometry separation and characterization of some classes of polar lipids and …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.